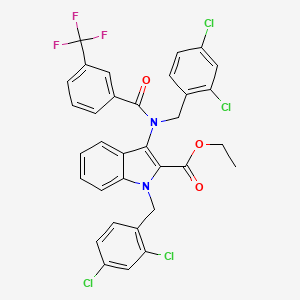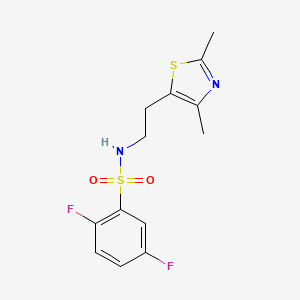
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the thiazole ring in a compound can contribute to its potential biological activity.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can vary greatly depending on the substituents attached to the thiazole ring . The specific molecular structure of “N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide” is not available in the sources I found.Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the thiazole ring . The specific chemical reactions involving “N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary greatly depending on their specific structure . The specific physical and chemical properties of “N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide” are not available in the sources I found.Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to have significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . Antifungals are medications used to treat fungal infections, which can occur anywhere on the body.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . Antitumor refers to the property of preventing or inhibiting the growth of neoplasms (abnormal growth of tissue), while cytotoxic refers to the quality of being toxic to cells.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain cells from damage and further degeneration.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to interact with a variety of targets, includingCyclin-dependent kinase 2 and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation, making them potential targets for anticancer therapies.
Mode of Action
Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of the compound with its targets could lead to changes in these biological processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuron protection, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known to have diverse pharmacokinetic properties, which can be influenced by the specific structure and substituents of the compound .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, the compound could potentially exert effects at both the molecular and cellular levels, influencing processes such as cell cycle regulation, inflammation, pain perception, microbial growth, viral replication, neuron protection, and tumor growth .
Safety and Hazards
Orientations Futures
Thiazole derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis and characterization of new thiazole derivatives, including “N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide”, and their potential applications in medicine.
Propriétés
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2S2/c1-8-12(20-9(2)17-8)5-6-16-21(18,19)13-7-10(14)3-4-11(13)15/h3-4,7,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQNZWSDAZILSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2740632.png)
![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2740634.png)
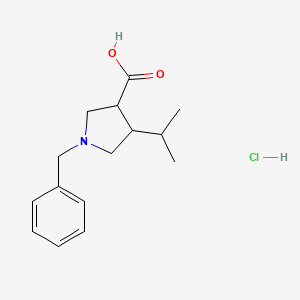
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2740636.png)
![[4-[[3-(4-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2740640.png)
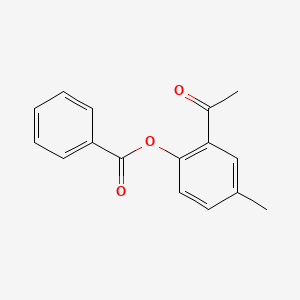
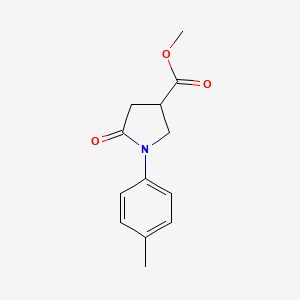
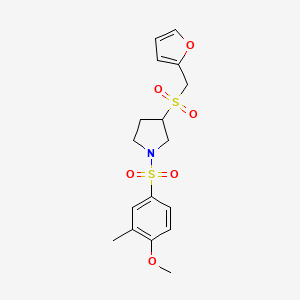
![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde](/img/structure/B2740648.png)
![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2740650.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide](/img/no-structure.png)
![6-Acetyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740652.png)
![tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2740654.png)
